4-chloro-N-(2-methylbenzyl)benzamide

Description

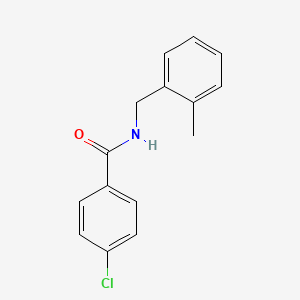

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[(2-methylphenyl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-13(11)10-17-15(18)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDRNNSQQGDIPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 Chloro N 2 Methylbenzyl Benzamide

Established Synthetic Pathways for N-Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis. For N-substituted benzamides, the primary approaches involve the formation of this bond through condensation reactions or nucleophilic substitution.

Amide Bond Formation via Condensation Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is the most atom-economical approach, with water as the only byproduct. mdpi.comrsc.org However, this reaction is often challenging due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com To overcome this, the reaction typically requires high temperatures (often above 160°C) or methods to remove water as it is formed, such as azeotropic distillation. mdpi.com

Catalytic methods have been developed to facilitate this transformation under milder conditions. ucl.ac.ukresearchgate.net Various catalysts, including those based on boron and metals like titanium and zirconium, have proven effective. rsc.orgacs.org For instance, boronic acids can catalyze direct amide formation, though they often require dehydrating agents or azeotropic reflux. acs.org A more recent approach utilizes tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which allows for the coupling of equimolar amounts of a carboxylic acid and an amine in a solvent like acetonitrile (B52724), open to the air. acs.org Other catalytic systems, such as those employing N-chlorophthalimide and triphenylphosphine, can also mediate the condensation of carboxylic acids and amines at room temperature. acs.org

Nucleophilic Substitution Reactions in Benzamide (B126) Synthesis

Nucleophilic acyl substitution is a highly reliable and widely used method for preparing amides. libretexts.org This pathway involves reacting an amine nucleophile with a more reactive carboxylic acid derivative, such as an acid chloride or anhydride. uomustansiriyah.edu.iq The reactivity of these derivatives is significantly higher than the parent carboxylic acid, allowing the reaction to proceed under much milder conditions. libretexts.org

The most common variant is the Schotten-Baumann reaction, where an acid chloride is treated with an amine in the presence of a base. organic-chemistry.orgwikipedia.orglscollege.ac.in The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine, serves to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards the product. uomustansiriyah.edu.iqorganic-chemistry.org This reaction is often performed in a two-phase system (e.g., dichloromethane (B109758) and water), where the base in the aqueous phase neutralizes the acid, while the reactants and the amide product remain in the organic layer. wikipedia.org This method is broadly applicable and is used in both laboratory and industrial-scale synthesis. wikipedia.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the amide. website-files.combyjus.com

Targeted Synthesis of 4-chloro-N-(2-methylbenzyl)benzamide

The synthesis of the specific molecule this compound is most directly achieved through the nucleophilic acyl substitution pathway, given its efficiency and high yields.

Precursor Identification and Preparation Strategies

Based on the established synthetic routes, the logical precursors for the synthesis of this compound are an activated derivative of 4-chlorobenzoic acid and 2-methylbenzylamine (B130908). The most common and practical approach involves the use of 4-chlorobenzoyl chloride as the acylating agent.

| Precursor 1 (Acyl Component) | Precursor 2 (Amine Component) |

| 4-chlorobenzoic acid | 2-methylbenzylamine |

| 4-chlorobenzoyl chloride | |

| Table 1: Key precursors for the synthesis of this compound. 4-chlorobenzoyl chloride is typically prepared from 4-chlorobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. |

The general strategy involves reacting 4-chlorobenzoyl chloride with 2-methylbenzylamine, often under Schotten-Baumann conditions. organic-chemistry.orgwikipedia.org

Optimization of Reaction Conditions and Yields

The yield and purity of this compound can be optimized by carefully controlling the reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time. Based on analogous preparations of N-substituted benzamides, several effective protocols can be considered. nih.govnih.gov

A typical procedure would involve dissolving 2-methylbenzylamine in a suitable organic solvent and then adding 4-chlorobenzoyl chloride, often in the presence of a base to scavenge the HCl byproduct. The reaction can be performed at room temperature or with gentle heating to ensure completion. acs.orgnih.gov

| Reaction Type | Acyl Source | Amine | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Acylation | 4-chloro-2-hydroxybenzoic acid / SOCl₂ | 4-methylaniline | Et₃N | Chloroform | Reflux, 4h | - | nih.gov |

| Acylation | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride | Various anilines/amines | - | DMF | Reflux | - | nih.gov |

| Condensation | Benzoic acid | Benzylamine | PPh₃ / N-chlorophthalimide | Acetonitrile | Room Temp, 12h | 72% | acs.org |

Table 2: Examples of reaction conditions for the synthesis of related N-substituted benzamides. These illustrate common choices for solvents, bases, and temperatures that could be adapted for the synthesis of this compound.

Optimization studies for the Schotten-Baumann reaction have shown that using a continuous flow system can suppress undesired hydrolysis of the acid chloride, leading to improved yields and E-factors compared to batch conditions. cam.ac.uk

Derivatization Strategies for this compound Analogues

Creating analogues of this compound is valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov Derivatization can be achieved by systematically modifying either the benzoyl or the benzyl (B1604629) portion of the molecule.

The most direct strategy is to vary the starting materials. By substituting 4-chlorobenzoyl chloride with other substituted benzoyl chlorides, a wide range of analogues with different functionalities on the first aromatic ring can be generated. Similarly, using different substituted benzylamines in place of 2-methylbenzylamine allows for modification of the second aromatic ring. For example, studies on other N-substituted benzamides have synthesized series of derivatives to explore their biological activities by introducing various substituents on the aromatic rings. nih.govnih.govnih.gov

More advanced derivatization can involve reactions on the pre-formed benzamide scaffold. For instance, N-substituted benzamides can undergo ruthenium-catalyzed cyclization with allylic alcohols to produce complex isoindolinone derivatives, representing a significant structural modification. rsc.org Another approach involves the reaction of N-substituted benzamides with reagents like Woollins' reagent, which can chemoselectively transform the amide into a selenoamide. mdpi.com

| Strategy | Description | Example Application | Reference |

| Precursor Modification | Use of variously substituted benzoyl chlorides or benzylamines to introduce diverse functional groups onto the aromatic rings. | Synthesis of a library of N-substituted benzamides for SAR studies. | nih.govnih.gov |

| Catalytic Cyclization | Ruthenium-catalyzed reaction of the benzamide with an allylic alcohol to form 3-substituted isoindolinones. | Creation of fused heterocyclic systems from the benzamide core. | rsc.org |

| Functional Group Transformation | Reaction of the amide carbonyl with a specialized reagent to change its identity. | Conversion of the benzamide to a benzoselenoamide using Woollins' reagent. | mdpi.com |

| Table 3: Summary of derivatization strategies for producing analogues of this compound. |

Aromatic Substitution Reactions on the Benzamide Ring

The benzamide portion of the molecule contains a chlorine-substituted aromatic ring, which can undergo electrophilic aromatic substitution (EAS). masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are governed by the existing substituents: the chloro group and the amide linkage.

Reaction Types : Standard EAS reactions such as nitration, sulfonation, and halogenation can be applied. msu.eduyoutube.com For instance, nitration would likely introduce a nitro group at the position meta to the amide carbonyl (C3) and ortho to the chlorine atom. The conditions for these reactions must be carefully selected to overcome the deactivating nature of the ring. Friedel-Crafts reactions, both alkylation and acylation, are generally less successful on strongly deactivated rings. masterorganicchemistry.com

Modifications of the N-Benzyl Moiety

The N-benzyl moiety offers a site for chemical modification, primarily at the methyl group on the benzyl ring.

Benzylic Functionalization : The methyl group is susceptible to radical halogenation or oxidation to introduce further functionality. For instance, reaction with N-bromosuccinimide (NBS) under radical initiation could yield a benzylic bromide. This bromide can then be converted into other functional groups, such as alcohols, ethers, or amines, through nucleophilic substitution.

Ring Substitution : The benzyl ring itself is activated by the methyl group (ortho-, para-directing) and deactivated by the linkage to the amide nitrogen. Electrophilic substitution on this ring would likely occur at positions para or ortho to the methyl group, away from the sterically hindered position adjacent to the amide linkage.

Functionalization through Cross-Coupling and Nucleophilic Aromatic Substitution

The chlorine atom on the benzamide ring is a key handle for advanced synthetic transformations, including cross-coupling and nucleophilic aromatic substitution (SNA_r).

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The 4-chloro position is suitable for reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines). youtube.comnih.gov These methods allow for the introduction of a wide variety of substituents, significantly diversifying the core structure. For example, a Suzuki coupling could replace the chlorine with a new aryl or alkyl group. nih.gov

Nucleophilic Aromatic Substitution (SNA_r) : While aryl halides are generally unreactive toward nucleophiles, the presence of electron-withdrawing groups can facilitate SNA_r. libretexts.org The benzamide's carbonyl group, particularly when augmented by other strong electron-withdrawing groups (like a nitro group) at the ortho or para positions, can activate the ring for substitution. youtube.commsu.edu Strong nucleophiles like alkoxides, thiolates, or amines can displace the chloride, typically requiring elevated temperatures. youtube.commdpi.com The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. rsc.org

Asymmetric Synthesis and Chiral Control in Benzamide Derivatives

While this compound itself is achiral, the N-benzylbenzamide scaffold can exhibit chirality, most notably through atropisomerism, which arises from restricted rotation around a single bond. nsf.govwikipedia.org

Enantioselective Approaches for Chiral Benzamides

Achieving enantioselectivity in benzamide derivatives often involves strategies that introduce a chiral element during or after synthesis.

Use of Chiral Auxiliaries : A common method involves coupling the benzoyl chloride to a chiral amine auxiliary. iupac.org Subsequent reactions can be directed by the chiral auxiliary, which is later removed to yield an enantiomerically enriched product.

Catalytic Asymmetric Synthesis : Modern methods employ chiral catalysts to control stereochemistry during the formation of the molecule. For instance, bifunctional organocatalysts have been used for the enantioselective synthesis of axially chiral benzamides through processes like electrophilic bromination. nih.govnih.gov Other approaches might involve the asymmetric cross-coupling to construct chiral N-benzylic centers. nih.gov

Atropisomerism and Conformational Control in N-Benzylbenzamides

Atropisomerism occurs when rotation around a bond is sufficiently hindered, leading to stable, isolable stereoisomers. wikipedia.org In N-aryl amides, this can occur due to restricted rotation around the N-aryl or C-aryl bonds. nih.govresearchgate.net

Rotational Barriers : The rotation around the amide C-N bond is inherently restricted due to its partial double bond character, leading to cis/trans conformers. msu.edu For N-benzylbenzamides, rotation around the N-C(benzyl) and C(carbonyl)-C(aryl) bonds is also relevant. The energy barrier to rotation is influenced by steric hindrance from substituents ortho to the bond axis and by electronic effects. nih.govrsc.orgnd.edu For this compound, the 2-methyl group on the benzyl ring and the chlorine on the benzoyl ring introduce steric bulk that can raise the rotational barrier around the N-C bonds. nih.govnsf.gov

Conformational Preference : Computational and experimental studies on related N-aryl amides show that the planarity of the system is a key factor. nsf.gov Tertiary amides often adopt a non-planar conformation where the aryl ring is twisted out of the amide plane to relieve steric strain. acs.org The presence of ortho-substituents, like the 2-methyl group in the target compound, significantly influences this twist. The energy difference between conformers can be small, and the dominant conformation can be influenced by the solvent. nih.gov Achieving control over a specific atropisomer often requires synthetic strategies that use chiral catalysts or auxiliaries to favor the formation of one rotational isomer over the other. acs.orgacs.org

Table 1: Summary of Potential Derivatization Reactions

| Section | Moiety Targeted | Reaction Type | Potential Reagents | Expected Product Type |

|---|---|---|---|---|

| 2.3.1 | Benzamide Ring | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | 4-chloro-3-nitro-N-(2-methylbenzyl)benzamide |

| 2.3.2 | N-Benzyl Moiety | Radical Halogenation | NBS, AIBN | N-(2-(bromomethyl)benzyl)-4-chlorobenzamide |

| 2.3.3 | Benzamide Ring (Cl) | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst | 4-aryl-N-(2-methylbenzyl)benzamide |

| 2.3.3 | Benzamide Ring (Cl) | Buchwald-Hartwig Amination | Amine, Pd catalyst | 4-amino-N-(2-methylbenzyl)benzamide |

| 2.3.3 | Benzamide Ring (Cl) | Nucleophilic Aromatic Substitution | NaOCH₃, heat | 4-methoxy-N-(2-methylbenzyl)benzamide |

Spectroscopic and Structural Elucidation of 4 Chloro N 2 Methylbenzyl Benzamide Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, allowing for the unambiguous determination of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 4-chloro-N-(2-methylbenzyl)benzamide can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides a quantitative count of the different types of protons and their neighboring environments. For this compound, the expected signals would include:

A singlet for the methyl (–CH₃) protons on the benzyl (B1604629) group.

A doublet for the methylene (–CH₂–) protons, which are coupled to the amide N-H proton.

A broad singlet for the amide (–NH–) proton.

A series of multiplets in the aromatic region corresponding to the protons on both the 4-chlorobenzoyl and 2-methylbenzyl rings. The distinct substitution patterns on each ring give rise to characteristic splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Key expected resonances for this compound would include:

A signal for the carbonyl (C=O) carbon of the amide group, typically found in the 165-170 ppm region.

Signals for the methyl (–CH₃) and methylene (–CH₂–) carbons.

Multiple signals in the 120-140 ppm range corresponding to the aromatic carbons of the two benzene (B151609) rings. The carbons attached to chlorine and the quaternary carbons would have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar structural motifs.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Amide (C=O) | - | ~166.0 |

| Amide (N-H) | ~8.5 (broad s) | - |

| Methylene (CH₂) | ~4.6 (d) | ~42.0 |

| Methyl (CH₃) | ~2.4 (s) | ~18.5 |

| Aromatic (C-H) | 7.1 - 7.8 (m) | 125.0 - 138.0 |

| Aromatic (C-Cl) | - | ~137.0 |

| Aromatic (C-C=O) | - | ~133.0 |

| Aromatic (C-CH₂) | - | ~136.0 |

| Aromatic (C-CH₃) | - | ~135.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.

Key vibrational modes include:

N-H Stretch: A sharp peak typically appears in the region of 3350-3250 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I band): A strong, sharp absorption band between 1680 and 1630 cm⁻¹ is a definitive indicator of the amide carbonyl group.

N-H Bend (Amide II band): This band, resulting from the in-plane bending of the N-H bond coupled with C-N stretching, is observed around 1550-1510 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹.

C-Cl Stretch: A band in the fingerprint region, typically between 800 and 600 cm⁻¹, indicates the presence of the carbon-chlorine bond.

Table 2: Characteristic IR Absorption Frequencies for this compound Frequencies are based on typical ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3350 - 3250 | Medium |

| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic (C-H) | Stretch | 3000 - 2850 | Medium-Weak |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1630 | Strong |

| Amide (N-H) | Bend (Amide II) | 1550 - 1510 | Medium |

| Aromatic (C=C) | Stretch | 1600 - 1450 | Medium-Weak |

| Aryl-Cl | Stretch | 800 - 600 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₅H₁₄ClNO. HRMS can distinguish this formula from other possibilities with the same nominal mass.

The technique can differentiate between the isotopes of chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic isotopic pattern for the molecular ion [M]⁺ and its [M+2]⁺ peak with an approximate intensity ratio of 3:1. The calculated (theoretical) monoisotopic mass for the [M]⁺ ion of C₁₅H₁₄³⁵ClNO is 259.0764, and HRMS would be expected to measure this value to within a few parts per million (ppm), thus confirming the molecular formula with high confidence.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopy reveals the connectivity of a molecule, X-ray crystallography provides its precise three-dimensional arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of closely related derivatives like 4-chloro-N-(2-chlorophenyl)benzamide provides significant insight into the expected solid-state features. nih.gov

In the solid state, benzamide (B126) derivatives are typically organized into well-defined packing arrangements stabilized by a network of intermolecular forces. The most significant of these is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule.

This N–H···O=C interaction is a robust and highly directional hydrogen bond that often leads to the formation of infinite chains or dimeric motifs. For instance, in the crystal structure of 4-chloro-N-phenylbenzamide, molecules are linked into C(4) chains running along a crystallographic axis. researchgate.net In similar structures, such as 4-chloro-N-(2-chlorophenyl)benzamide, molecules are stacked in columns along the b-axis through these intermolecular N—H···O hydrogen bonds. nih.gov Weaker interactions, such as C–H···O and C–H···π contacts, as well as π–π stacking between aromatic rings, further stabilize the crystal lattice. nih.gov

Table 3: Crystallographic Data for a Representative Derivative, 4-chloro-N-(2-chlorophenyl)benzamide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.7913 (14) |

| b (Å) | 4.8078 (6) |

| c (Å) | 23.570 (3) |

| β (°) | 97.718 (3) |

| Volume (ų) | 1211.8 (3) |

| Key Intermolecular Interaction | N—H···O Hydrogen Bonds |

| Dihedral Angle (Benzene Rings) | 6.25 (8)° |

Computational and Theoretical Investigations of 4 Chloro N 2 Methylbenzyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. For benzamide (B126) derivatives, these calculations are used to understand electronic structure, reactivity, and conformational possibilities.

Analysis of the electronic structure of benzamide compounds is critical for predicting their reactivity and potential interactions. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly used to investigate these properties. researchgate.netnih.gov

Key parameters derived from these calculations include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for understanding chemical reactivity and the ability of the molecule to engage in charge transfer. nih.gov A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For a molecule like 4-chloro-N-(2-methylbenzyl)benzamide, the oxygen of the carbonyl group and the chlorine atom would be expected to be regions of high electron density, making them sites for potential hydrogen bonding or electrostatic interactions. researchgate.net

Table 4.1.1: Representative Theoretical Parameters for Benzamide Analogs This table presents hypothetical but representative data for this compound based on findings for similar structures.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting ability. |

| Energy Gap (ΔE) | ~ 5.3 eV | Relates to molecular stability and reactivity. nih.gov |

| Dipole Moment | ~ 3.5 - 4.5 Debye | Indicates overall polarity of the molecule. |

The flexibility of this compound arises from the rotation around several single bonds, particularly the C-N bonds and the bond between the nitrogen and the benzyl (B1604629) group. Understanding the conformational landscape is crucial as the molecule's three-dimensional shape dictates how it can interact with a biological target.

Molecular Docking Studies

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme or receptor. This method is widely applied in studies of benzamide derivatives to explore their potential as inhibitors of various enzymes. nih.govnih.gov

For N-benzylbenzamide derivatives, several biological targets have been investigated. For instance, related compounds have been studied as inhibitors of tyrosinase, tubulin, and checkpoint kinase 1. niscpr.res.inmdpi.comresearchgate.net Docking simulations would place this compound into the active site of a target protein to predict its preferred binding orientation. The output is typically a binding affinity score (e.g., in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. nih.gov Lower binding energy scores generally suggest a more stable ligand-protein complex. nih.gov

Once a binding pose is predicted, it is analyzed to identify the specific molecular interactions that stabilize the complex. These interactions are critical for binding affinity and selectivity.

Hydrogen Bonding: The amide group (both the N-H donor and C=O acceptor) of this compound is a prime candidate for forming hydrogen bonds with amino acid residues (like Asp, Arg, His) in a protein's active site. nih.gov

Hydrophobic Interactions: The two aromatic rings (the 4-chlorophenyl and the 2-methylphenyl) can form hydrophobic and π-π stacking interactions with nonpolar residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). nih.gov The methyl group would further contribute to these hydrophobic contacts.

Electrostatic and Halogen Interactions: The electron-rich chlorine atom can participate in halogen bonding or other electrostatic interactions with suitable residues in the binding pocket.

Table 4.2.2: Predicted Intermolecular Interactions for a Benzamide Ligand in an Enzyme Active Site This table illustrates the types of interactions that would be analyzed in a docking study of this compound.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Amide N-H | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arg, Lys, His |

| π-π Stacking/T-shaped | 4-chlorophenyl ring, 2-methylphenyl ring | Phe, Tyr, Trp, His |

| Hydrophobic (Alkyl) | Benzyl -CH2-, Methyl -CH3 | Ala, Val, Leu, Ile |

| Halogen Bond | Chlorine atom | Carbonyl oxygen, Serine oxygen |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a target would involve simulating the movements and interactions of all atoms in the system, typically for nanoseconds.

These simulations are used to:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can determine if the predicted binding pose is stable over the simulation time. A stable complex will show minimal deviation from its initial docked conformation. nih.gov

Refine Binding Poses: MD can refine the initial docking pose to a more energetically favorable conformation.

Analyze Water-Mediated Interactions: Simulations can reveal the role of water molecules in mediating hydrogen bonds between the ligand and the protein, which is often a crucial aspect of binding that is missed in standard docking protocols.

Structure Activity Relationship Sar Studies of 4 Chloro N 2 Methylbenzyl Benzamide Derivatives

Impact of Substituents on Biological Potency and Selectivity

Studies on related benzamide (B126) structures have shown that halogenation can enhance antimicrobial activity. nih.gov For instance, the introduction of halogen atoms into peptoids, which are peptide mimics, has been shown to increase their antimicrobial properties. nih.gov This enhancement is often linked to an increase in the hydrophobicity of the molecule, which can facilitate its interaction with bacterial cell membranes. nih.gov In the context of 4-chloro-N-(2-methylbenzyl)benzamide, the chlorine atom likely contributes to the compound's lipophilicity, which can be a key factor in its ability to cross biological membranes and reach its target.

Furthermore, the position of the halogen substituent is crucial. In a study of sulfonamido-substituted chalcones, it was found that a chlorine atom in the para-position of a phenyl ring played a key role in the compound's biological potential. mdpi.com This highlights that the specific placement of the halogen, such as the 4-position in this compound, is not arbitrary and is often optimized for maximal activity. The size of the halogen atom can also be a determining factor in the potency of the compound. researchgate.net

The following table summarizes the impact of halogen substitutions on the biological activity of related compound classes.

| Compound Class | Halogen Substitution Effect | Reference |

| Peptoids | Increased antimicrobial activity | nih.gov |

| Sulfonamidochalcones | Para-chloro substitution enhanced biological potential | mdpi.com |

| Tricyclic Flavonoids | Size of halogen influences potency | researchgate.net |

Modifications to the benzyl (B1604629) portion of the molecule, specifically the introduction of methyl and nitro groups, have been shown to significantly alter biological activity. The methyl group at the 2-position of the benzyl ring in this compound is a key feature. Its steric bulk can influence the conformation of the molecule, which in turn affects how it binds to its biological target.

In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, a compound bearing a 2-methyl-5-nitro substituent on the phenyl ring was found to be the most active against α-glucosidase and α-amylase. nih.gov This suggests that the combination of an electron-donating methyl group and an electron-withdrawing nitro group can create a favorable electronic environment for activity. nih.gov The position of the nitro group is also critical, as different isomers (e.g., 3-nitro vs. 4-nitro) can lead to variations in inhibitory potential. nih.gov

The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the benzyl ring. svedbergopen.com This can influence the molecule's interaction with target proteins. However, the steric hindrance from methyl groups can sometimes inhibit certain reactions, as seen in the case of 4-nitrobenzyl chloride, where methyl groups at the 3- and 5-positions retarded proton extraction. rsc.org This interplay between electronic and steric effects is a recurring theme in SAR studies.

The table below illustrates the influence of methyl and nitro group substitutions on the activity of related benzamide derivatives.

| Compound Series | Substitution on Benzyl Moiety | Observed Effect | Reference |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | 2-CH3-5-NO2 | Most active against α-glucosidase and α-amylase | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides | 2-CH3-3-NO2 vs. 2-CH3-4-NO2 | Different inhibitory potential based on nitro position | nih.gov |

| 4-nitrobenzyl chloride derivatives | 3- and 5-methyl groups | Steric hindrance inhibited proton extraction | rsc.org |

While the core structure of this compound has a specific benzyl group, SAR studies often explore the effects of varying alkyl chain length and branching in related series of compounds to understand the spatial requirements of the target's binding site. The length and branching of alkyl chains can significantly impact a molecule's lipophilicity, steric profile, and ultimately, its biological activity.

In studies of other biologically active compounds, a clear correlation between alkyl chain length and activity has been observed. For instance, the antimicrobial activity of certain quaternary ammonium (B1175870) salts and phosphonium (B103445) salts is highly dependent on the length of their alkyl chains. researchgate.net Generally, an increase in alkyl chain length leads to increased antimicrobial activity up to a certain point, after which a decrease may be observed. researchgate.netstrath.ac.uk This "cutoff effect" is often attributed to a balance between the need for sufficient lipophilicity to interact with cell membranes and the potential for excessively long chains to hinder binding or transport.

Branching of the alkyl chain can also have a profound effect. In some cases, branching may lead to a decrease in activity due to steric hindrance, preventing the molecule from fitting optimally into its binding site. nih.gov The general trend observed in some series is that less sterically hindered substitutions may lead to an increase in activity by reducing obstacles to target binding. nih.gov

The following table summarizes the general effects of alkyl chain modifications on the biological activity of various compound classes.

| Compound Class | Modification | General Effect on Activity | Reference |

| Quaternary Ammonium Salts | Increasing alkyl chain length | Increased antimicrobial activity (up to a point) | researchgate.net |

| Alkylphosphocholines | Chain-length dependent efficacy | Increased activity with optimal length | strath.ac.uk |

| Benzamide Derivatives | Less steric substitution | Potential for increased activity | nih.gov |

Hydroxyl groups are known to play a crucial role in the antioxidant activity of many phenolic compounds. nih.govnih.gov Their ability to donate a hydrogen atom is key to neutralizing free radicals. nih.gov The number and position of hydroxyl groups on an aromatic ring are important factors in determining their antioxidant potency. nih.govnih.gov In some benzimidazole (B57391) benzamide derivatives, the presence of hydroxyl groups was found to be important for improving their antioxidant activity. nih.gov

Methoxy (B1213986) groups can also enhance the antioxidant activity of phenolic compounds. nih.govresearchgate.net They are electron-donating groups that can increase the electron density of the aromatic ring, which can facilitate the stabilization of free radicals. nih.gov However, the effect of methoxy groups can be complex, as they can also participate in intramolecular hydrogen bonding, which may sometimes reduce activity depending on the reaction environment. nih.gov

The table below highlights the contribution of hydroxyl and methoxy groups to the biological activity of various compounds.

| Compound Class | Functional Group | Contribution to Activity | Reference |

| Benzimidazole Benzamide Derivatives | Hydroxyl | Important for improving antioxidant activity | nih.gov |

| Phenolic Acids | Hydroxyl and Methoxy | Significantly enhance antioxidant activity | nih.gov |

| Phenolic Compounds | Methoxy | Can form internal hydrogen bonds, potentially affecting activity | researchgate.net |

Steric and Electronic Contributions to Activity

The biological activity of this compound derivatives is governed by a complex interplay of steric and electronic factors. Steric properties relate to the size and shape of the molecule and its substituents, while electronic properties are determined by the distribution of electrons within the molecule.

On the benzyl moiety, the 2-methyl group introduces significant steric bulk. This steric hindrance can influence the preferred conformation of the molecule by restricting the rotation around the amide bond. This conformational preference can be crucial for optimal binding to a biological target. Electronically, the methyl group is weakly electron-donating, which can subtly alter the electron density of the benzyl ring.

In broader studies of benzamide derivatives, it has been observed that less steric substitution can sometimes lead to increased activity by minimizing steric clashes with the target receptor. nih.gov The electronic nature of substituents is also critical. For example, the presence of electron-withdrawing groups like nitro groups can significantly alter the electronic distribution and, consequently, the biological activity. nih.gov A balance of both steric and electronic properties is often necessary for optimal potency and selectivity.

Pharmacophore Elucidation for Specific Biological Targets

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For this compound and its derivatives, elucidating the pharmacophore for specific biological targets is a key step in understanding their mechanism of action and in designing new, more potent analogs.

A pharmacophore model for a series of active compounds typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. In the case of this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The two aromatic rings (the 4-chlorobenzoyl and the 2-methylbenzyl moieties) represent significant hydrophobic and aromatic features.

For instance, in the development of antibacterial chalcone (B49325) derivatives, a pharmacophore model was generated that consisted of two aromatic ring features and two hydrogen bond acceptor features. acs.org This model was then used to screen for new compounds with similar spatial arrangements of these key features. acs.org Similarly, for this compound derivatives, a pharmacophore model would likely highlight the importance of the two aromatic rings and the central amide linkage for binding to its target. The specific distances and angles between these features would be critical for defining the active conformation. The presence of the nitro group in some analogs can also be a key pharmacophoric feature due to its strong electron-withdrawing nature. mdpi.com

Conformationally Driven SAR for Chiral Benzamide Derivatives

The biological activity of chiral molecules can be profoundly influenced by their three-dimensional conformation. In the case of N-aryl benzamides, hindered rotation around the N-aryl bond can give rise to a form of axial chirality known as atropisomerism. rsc.orgacs.orgmdpi.com This phenomenon is particularly relevant for compounds like this compound, where the ortho-methyl group on the benzyl ring can sterically hinder rotation around the N-C(aryl) bond. This restricted rotation can lead to the existence of stable or slowly interconverting atropisomers, which are non-superimposable mirror images and can exhibit distinct pharmacological profiles. rsc.orgrsc.org

The conformational preference of the amide bond (cis versus trans) is another critical factor. For N-alkyl-N-aryl amides, allylic strain between the N-alkyl group and the ortho-substituent on the aryl ring can force the aryl ring to rotate out of the plane of the amide. This disruption of conjugation can influence the relative stability of the cis and trans conformers. elsevierpure.com Computational studies on N-aryl amides have shown that both steric and electronic factors of substituents dictate the optimal geometry and the energy difference between conformers. elsevierpure.com

Research into conformationally restricted analogues of benzamides has demonstrated the importance of a molecule's three-dimensional structure for its activity. For instance, the use of a piperidine (B6355638) moiety to create a more rigid structure in a series of soluble epoxide hydrolase (sEH) inhibitors revealed that the potency was highly dependent on the spatial arrangement of key functional groups. rsc.org

In a study of N-benzylbenzamide derivatives as dual modulators for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), the substitution on the benzyl ring was found to be a key determinant of activity. While a comprehensive SAR for the ortho-methyl substitution was not detailed, the study provides a basis for understanding how modifications to this part of the molecule can impact biological targets. acs.org The following table presents data for a selection of N-benzylbenzamide derivatives from this study, illustrating the impact of substituents on their activity.

Table 1: SAR Data for selected N-benzylbenzamide Derivatives as sEH/PPARγ Modulators. acs.org

| Compound | R1 | R2 | R3 | sEH IC₅₀ (µM) | PPARγ EC₅₀ (µM) |

| 1a | H | H | H | 2.6 | 0.8 |

| 1c | H | H | H | 0.8 | 0.6 |

| 14c | H | OCH₃ | H | 0.3 | 0.3 |

| 15a | OCH₃ | H | H | 2.5 | 1.0 |

Data presented is for illustrative purposes based on structurally related compounds.

The development of N-benzylbenzamide derivatives as tubulin polymerization inhibitors also highlights the significance of the substitution pattern. A lead compound from one such study, compound 20b , demonstrated potent antiproliferative activities in the nanomolar range against several cancer cell lines. nih.gov This underscores the therapeutic potential that can be unlocked by fine-tuning the structure of this scaffold.

Furthermore, studies on atropisomeric benzimidazoles, which share structural similarities with N-aryl benzamides, have shown that separated atropisomers can exhibit different intensities in their biological effects, such as cell cycle arrest and apoptosis. rsc.org This directly supports the principle that the specific 3D conformation of a chiral benzamide derivative is a critical determinant of its interaction with biological targets. The differential activity of atropisomers emphasizes the need to consider and control the stereochemistry in drug design and development. rsc.orgbohrium.com

In essence, the ortho-methyl group in this compound is not merely a minor structural feature. It is a key element that can enforce a specific, potentially chiral, three-dimensional structure. This conformation, in turn, governs how the molecule interacts with its biological target, making the study of conformationally driven SAR essential for the rational design of new therapeutic agents based on this scaffold.

Analytical Methodologies for Research and Quantification of Benzamide Compounds

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is a cornerstone technique for the analysis of benzamide (B126) derivatives. nih.gov It functions by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov The choice of chromatographic method depends on the compound's volatility, polarity, and the analytical objective, such as purity assessment or quantification. rotachrom.comchromforum.org

High-Performance Liquid Chromatography (HPLC) is a highly efficient and versatile technique for the analysis of non-volatile or thermally unstable compounds like many benzamides. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is commonly employed for these types of molecules. sciencepublishinggroup.com

A typical HPLC method for a benzamide derivative would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sciencepublishinggroup.comelectronicsandbooks.com Detection is often achieved using a UV detector, as the aromatic rings in the benzamide structure provide strong chromophores. chromforum.org For purity analysis, gradient elution is often preferred to separate impurities with a wide range of polarities. chromforum.org The development and validation of an HPLC method for benzydamine (B159093) hydrochloride, a related benzamide, demonstrated the technique's suitability for determining related substances in pharmaceutical formulations. sciencepublishinggroup.com

Below is a representative table of HPLC conditions used for the analysis of benzamide-related compounds.

| Parameter | Typical Conditions for Benzamide Analysis |

| Column | Reversed-phase C18, 4.6 mm I.D. × 150 mm |

| Mobile Phase | Gradient or isocratic elution with a mixture of Acetonitrile and Water (or buffer) |

| Detector | UV-Vis Detector (e.g., at 242 nm or 200-400 nm scan) chromforum.orgresearchgate.net |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is best suited for volatile and thermally stable compounds. While some benzamides can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. rsc.org

In GC-MS analysis, the sample is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the compound. researchgate.net For quantitative analysis, the instrument is often operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. The analysis of chlorides relevant to the Chemical Weapons Convention, for instance, showcases how derivatization followed by GC-MS enables sensitive detection. rsc.org

A hypothetical GC-MS method for 4-chloro-N-(2-methylbenzyl)benzamide is outlined below.

| Parameter | Example Conditions for Benzamide Derivative Analysis |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp 150°C, ramp to 300°C |

| Carrier Gas | Helium |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for analyzing compounds in complex matrices. usda.gov It couples the separation power of HPLC with the analytical precision of tandem mass spectrometry. This technique is particularly valuable for quantifying low levels of compounds without the need for derivatization. researchgate.net

The process involves HPLC separation, followed by ionization of the analyte (commonly via electrospray ionization, ESI), and then mass analysis. In tandem MS, a specific parent ion corresponding to the analyte is selected, fragmented, and one or more resulting daughter ions are monitored. umb.edu This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and enhances specificity. umb.edu LC-MS methods have been successfully used to analyze various substituted benzamides and other complex organic molecules in diverse samples. electronicsandbooks.comrsc.org

A general LC-MS/MS method for a compound like this compound would be configured as follows.

| Parameter | Representative Conditions for LC-MS/MS Analysis |

| LC Column | C18 or similar reversed-phase column umb.edu |

| Mobile Phase A | Water with 0.1% Formic Acid usda.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid usda.gov |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Example Transition | [M+H]+ → Fragment ion 1, [M+H]+ → Fragment ion 2 |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their size and charge. It is particularly powerful for the enantioseparation of chiral compounds, which is relevant if the benzamide possesses a chiral center. globethesis.com For instance, the analysis of chiral (benzylsulfinyl)benzamide compounds demonstrated CE's effectiveness in separating enantiomers using cyclodextrins as chiral selectors in the background electrolyte. nih.govresearchgate.net

The method can be optimized by adjusting the pH, buffer composition, temperature, and the type and concentration of the chiral selector. researchgate.net CE offers advantages such as high efficiency, short analysis times, and low consumption of samples and reagents. globethesis.com It is an established analytical technique for chiral separations, which is critical in pharmaceutical research where enantiomers can have different biological activities. researchgate.net

| Parameter | Typical Conditions for Chiral CE of Benzamides |

| Capillary | Fused-silica capillary (e.g., 50 µm I.D.) |

| Background Electrolyte (BGE) | Sodium phosphate (B84403) or sodium acetate (B1210297) buffer researchgate.netnih.gov |

| Chiral Selector | Cyclodextrin derivatives (e.g., sulfobutyl ether-β-CD) researchgate.net |

| Voltage | +25 kV to +30 kV |

| Temperature | 15-25 °C researchgate.net |

| Detection | UV detector (e.g., at 242 nm) researchgate.net |

Standardization and Validation of Analytical Methods for Research Use

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. chemrj.org This is a critical requirement for ensuring the quality, reliability, and consistency of analytical results in a research setting. chemrj.orgresearchgate.net Key validation parameters are defined by guidelines from bodies like the International Conference on Harmonisation (ICH). chemrj.org

The validation process for a method to analyze this compound would typically include the following performance characteristics:

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity : The ability to produce results that are directly proportional to the concentration of the analyte within a given range.

Range : The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. chemrj.org For assay tests, this is often 80% to 120% of the test concentration. chemrj.org

Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. researchgate.net

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net This includes repeatability (same conditions, short interval) and intermediate precision (within-lab variations). researchgate.net

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. umb.edu

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chemrj.org

Documenting these validation experiments and their results is essential to establish a reliable analytical method for research and quantification purposes. researchgate.netresearchgate.net

Future Research Directions and Potential Academic Applications

Design of Novel Multi-Target Benzamide (B126) Ligands

A significant trend in drug discovery is the shift from a "one-target, one-drug" paradigm to the rational design of ligands that can modulate multiple targets simultaneously. This approach can offer enhanced efficacy and a lower propensity for drug resistance. The benzamide scaffold is exceptionally well-suited for this purpose.

A key area of development is in the creation of Proteolysis-Targeting Chimeras (PROTACs). mdc-berlin.de These are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Recent studies have focused on developing novel, conformationally locked benzamide-type derivatives as binders for the Cereblon (CRBN) E3 ligase. nih.govresearchgate.net These new binders are chemically more stable than traditional immunomodulatory imide drugs (IMiDs) and can be incorporated into PROTACs to degrade specific proteins of interest, such as BRD4 and HDAC6. mdc-berlin.deacs.org The structure of 4-chloro-N-(2-methylbenzyl)benzamide provides a foundational scaffold that could be elaborated upon to create such multi-target PROTACs, with one part of the molecule optimized for a specific disease target and the other serving as the E3 ligase recruiter.

Table 1: Examples of Multi-Target Strategies for Benzamide Scaffolds

| Strategy | Description | Potential Application for a this compound derivative |

| PROTACs | A heterobifunctional molecule that recruits a target protein to an E3 ligase for degradation. mdc-berlin.de | The benzamide core could be modified to act as a Cereblon (CRBN) ligand, linked to a moiety that binds a cancer-related protein. nih.gov |

| Dual Inhibitors | A single molecule designed to inhibit two distinct enzymes or receptors involved in a disease pathway. | The scaffold could be functionalized to simultaneously inhibit two different kinases or signaling proteins implicated in a specific cancer. |

| Fragment-Based Linking | Two different fragments binding to adjacent sites on a target are linked together to create a high-affinity ligand. | The chloro-benzoyl or methyl-benzyl fragment could be used as a starting point for fragment-based screening against a novel target. |

Exploration of New Biological Targets and Pathways for Benzamide Scaffolds

While benzamides are well-known for their activity as antipsychotics and antiemetics, the versatility of the scaffold allows for its application against a wide array of new biological targets. Research is actively uncovering novel therapeutic roles for this class of compounds.

Recent studies have identified benzamide derivatives as potent agents for protecting pancreatic β-cells against endoplasmic reticulum (ER) stress, a key factor in the development of diabetes. nih.gov Other work has demonstrated that novel benzamide derivatives can act as potent Smoothened (SMO) antagonists, thereby inhibiting the Hedgehog signaling pathway, which is crucial in certain types of cancer. nih.gov One such compound was found to be effective against a medulloblastoma cell line that had developed resistance to other treatments. nih.gov Furthermore, benzoxazole-benzamide conjugates have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. researchgate.net The structural motifs within this compound—the halogenated aromatic ring and the substituted benzyl (B1604629) group—are features that can be systematically modified to probe these and other emerging biological pathways.

Advanced Synthetic Methodologies for Complex Benzamide Architectures

The synthesis of increasingly complex molecules requires the development of sophisticated and efficient chemical reactions. For benzamide architectures, research is moving beyond traditional methods to enable the construction of novel and intricate designs.

Conventional synthesis often involves the reaction of a benzoyl chloride with an amine. researchgate.net However, modern strategies are expanding the synthetic toolkit. These include:

Flow Chemistry : Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. numberanalytics.com

Biocatalysis : Employing enzymes to catalyze reactions with high selectivity under mild conditions, reducing environmental impact. numberanalytics.com

Modern Catalytic Systems : Transition metal catalysts, such as nickel, are being used to forge previously challenging bonds. For instance, a recently developed method uses nickel catalysis to achieve deaminative cross-coupling, allowing for the formation of sp3–sp3 bonds at unactivated positions. acs.org

These advanced methodologies open the door to creating complex, three-dimensional benzamide derivatives that would be difficult to access through classical synthesis. Starting from a simple scaffold like this compound, these techniques could be used to introduce diverse functional groups and build complex architectures, such as those found in the madangamine alkaloids, for biological screening. mdpi.com

Table 2: Comparison of Synthetic Methodologies for Benzamides

| Methodology | Description | Advantages |

| Classical Acylation | Reaction of a carboxylic acid derivative (e.g., acyl chloride) with an amine. researchgate.net | Well-established, reliable for simple structures. |

| Catalytic Amide Formation | Use of catalysts (e.g., boric acid) to directly couple carboxylic acids and amines. | Avoids pre-activation of the carboxylic acid. |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. numberanalytics.com | Enhanced heat/mass transfer, improved safety, easy scalability. |

| C-H Functionalization | Direct modification of C-H bonds to install new functional groups. acs.org | High atom economy, allows for late-stage functionalization. |

| Biocatalysis | Use of enzymes to perform specific chemical transformations. numberanalytics.com | High chemo-, regio-, and stereoselectivity; environmentally friendly. |

Deeper Mechanistic Elucidation of Biological Actions

Understanding precisely how a compound exerts its biological effect is fundamental to drug development. For benzamides, this involves looking beyond simple receptor occupancy to uncover the intricate downstream effects and metabolic transformations.

For example, detailed studies on benzamide riboside, a novel inhibitor of IMP dehydrogenase (IMPDH), revealed that its activity is not due to the compound itself. nih.gov Instead, it is metabolized within the cell to its NAD analogue, benzamide adenine (B156593) dinucleotide (BAD), which is the true inhibitor of the enzyme. nih.gov IMPDH has two isoforms, and analogues of benzamide riboside are being explored for their selective inhibition of the type II isoform, which is more prevalent in proliferating cancer cells. nih.gov This level of mechanistic detail is crucial for optimizing drug candidates. Future research on compounds like this compound would require similar in-depth studies, including metabolite identification, target engagement assays, and systems biology approaches to map the pathways they modulate.

Computational Design and De Novo Synthesis of Optimized Benzamide Derivatives

Computational chemistry has become an indispensable tool for accelerating the drug discovery process. For benzamide scaffolds, these methods enable the virtual screening of vast chemical libraries and the de novo design of entirely new molecules with optimized properties.

De novo design algorithms can construct novel molecular structures from scratch, tailored to fit the binding pocket of a specific biological target. researchgate.net This approach allows for a much broader exploration of chemical space than is possible with existing compound libraries. researchgate.net Furthermore, computational tools like molecular dynamics simulations can predict the stability of a ligand-protein complex and help optimize binding affinity. mdpi.com Recently, hybrid strategies combining machine learning with atomistic modeling have been developed for the de novo design of highly active enzymes. biorxiv.org

Applying these techniques to the this compound scaffold would involve using its structure as a starting point or fragment. Algorithms could then be used to "grow" new functionalities onto the scaffold, optimizing for properties such as binding affinity to a chosen target, solubility, and metabolic stability, leading to the de novo synthesis of highly optimized drug candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-N-(2-methylbenzyl)benzamide, and how can reaction yields be optimized?

The synthesis typically involves coupling 4-chlorobenzoic acid derivatives with 2-methylbenzylamine via amidation. A common method uses acyl chlorides (e.g., 4-chlorobenzoyl chloride) reacted with 2-methylbenzylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or pyridine). Optimization strategies include:

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chloro and methylbenzyl groups) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (N–H bending) validate the amide bond .

- Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274.1) .

Q. How can researchers identify potential biological targets for this compound?

Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (acps-pptase), which regulates lipid biosynthesis . Preliminary screening methods include:

- Enzyme inhibition assays : Measure IC₅₀ values against purified pptase enzymes.

- Molecular docking : Use software like AutoDock to predict binding affinities to bacterial protein pockets .

Q. What solvent systems are suitable for solubility and stability studies?

- Polar aprotic solvents : DMSO or DMF for stock solutions (10–50 mM).

- Aqueous buffers : Use ≤5% DMSO in PBS (pH 7.4) for in vitro assays. Stability tests should monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Key structural modifications and their effects:

Q. What experimental approaches resolve contradictions in reported bioactivity data?

Discrepancies in IC₅₀ values may arise from assay conditions. Mitigation strategies:

- Standardized protocols : Use consistent enzyme concentrations (e.g., 10 nM acps-pptase) and ATP levels (1 mM) .

- Counter-screening : Test against off-target kinases or phosphatases to rule out nonspecific inhibition .

- Orthogonal assays : Validate results with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

Q. How do solvation effects influence the compound’s reactivity in nucleophilic substitution reactions?

Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions at the chloro-substituted benzene ring. Computational studies (DFT) show:

Q. What crystallographic methods confirm the compound’s molecular conformation?

- X-ray diffraction : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 45–60°), impacting π-π stacking in enzyme binding .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) critical for crystal packing .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.